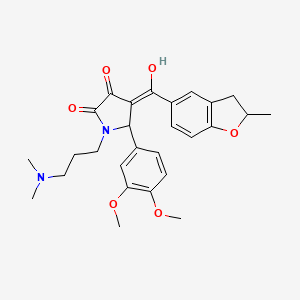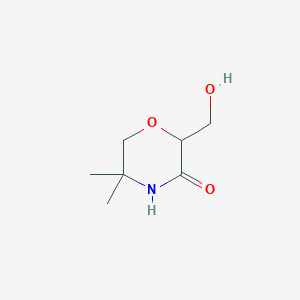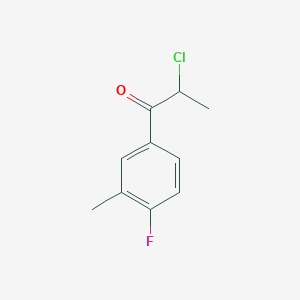
2-Chloro-4'-fluoro-3'-methylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4’-fluoro-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a chloro group at the 2-position, a fluoro group at the 4’-position, and a methyl group at the 3’-position on the phenyl ring attached to a propiophenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-fluoro-3’-methylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-4’-fluoro-3’-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-4’-fluoro-3’-methylpropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4’-fluoro-3’-methylpropiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-Chloro-4’-fluoro-3’-methylphenylpropanol.
Oxidation: Formation of 2-Chloro-4’-fluoro-3’-methylbenzoic acid.
Aplicaciones Científicas De Investigación
2-Chloro-4’-fluoro-3’-methylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Chloro-4’-fluoro-3’-methylpropiophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chloro and fluoro) on the aromatic ring can influence the compound’s reactivity and binding affinity to these targets. The carbonyl group in the propiophenone moiety can also participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4’-fluoroacetophenone: Lacks the methyl group at the 3’-position.
4’-Fluoro-3’-methylpropiophenone: Lacks the chloro group at the 2-position.
2-Chloro-3’-methylpropiophenone: Lacks the fluoro group at the 4’-position.
Uniqueness
2-Chloro-4’-fluoro-3’-methylpropiophenone is unique due to the combination of chloro, fluoro, and methyl substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H10ClFO |
|---|---|
Peso molecular |
200.64 g/mol |
Nombre IUPAC |
2-chloro-1-(4-fluoro-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-6-5-8(3-4-9(6)12)10(13)7(2)11/h3-5,7H,1-2H3 |
Clave InChI |
WQJSKZAZMRVGRO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)C(C)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14870083.png)
![N-(benzo[d]thiazol-2-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B14870085.png)
![4,6-Dichloro-2-(methylthio)-5-{[({[4-(trifluoromethoxy)anilino]carbonyl}oxy)imino]methyl}pyrimidine](/img/structure/B14870094.png)
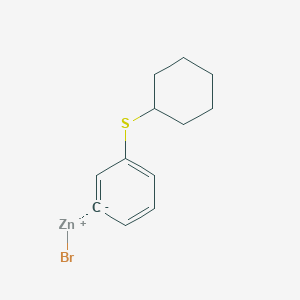
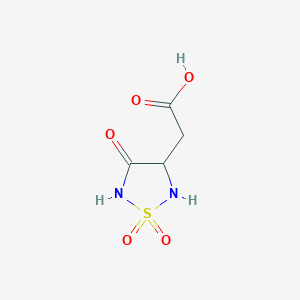
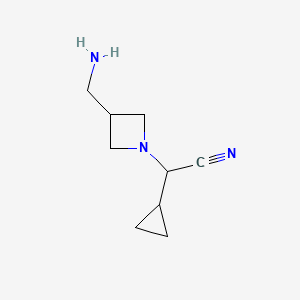
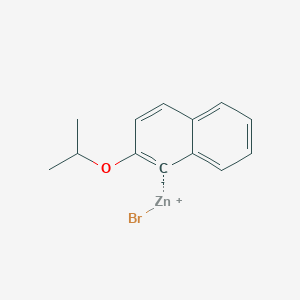
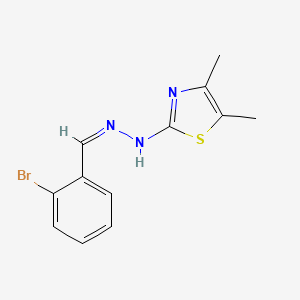
![5-chloro-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14870138.png)
![9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol](/img/structure/B14870142.png)

